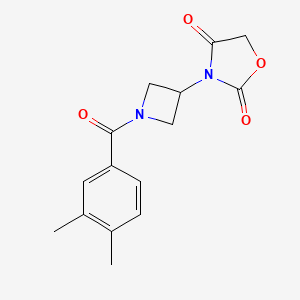

3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused to an azetidine ring substituted with a 3,4-dimethylbenzoyl group. This structure combines rigidity from the azetidine (four-membered ring) and electronic diversity from the oxazolidinedione moiety, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name |

3-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-9-3-4-11(5-10(9)2)14(19)16-6-12(7-16)17-13(18)8-21-15(17)20/h3-5,12H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLXZBUHQMCXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Benzoyl Group: The 3,4-dimethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an appropriate precursor, often through a condensation reaction involving an amino acid derivative and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its azetidine ring is a common motif in many bioactive molecules, and the oxazolidine-2,4-dione moiety can interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its unique structural features can impart desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxazolidine-2,4-dione moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogs

3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride

- Structure : Lacks the 3,4-dimethylbenzoyl group but retains the azetidine-oxazolidinedione core.

- The hydrochloride salt form enhances aqueous solubility compared to the neutral target compound .

5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione

- Structure : Features a benzylidene substituent at position 5 and a methoxyphenyl group at position 3.

- Key Differences : The extended π-system from the benzylidene group may enhance UV absorption and intermolecular π-π stacking, relevant for photochemical applications. Methoxy groups contribute to electron-donating effects, contrasting with the electron-withdrawing dimethylbenzoyl group in the target compound .

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

- Structure: Replaces the oxazolidinedione core with a thiazolidinedione (sulfur at position 1) and includes a diisopropylaminoethyl side chain.

- The diisopropylaminoethyl group introduces basicity, enabling protonation at physiological pH, which could enhance receptor binding in biological systems .

Physicochemical Properties

Biological Activity

3-(1-(3,4-Dimethylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione, identified by its CAS Number 2034359-24-3, is a compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by the presence of both azetidine and oxazolidine rings, which are known to exhibit a range of biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.30 g/mol. Its structure includes an azetidine ring linked to an oxazolidine-2,4-dione moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 2034359-24-3 |

Biological Activity

Research indicates that compounds containing azetidine and oxazolidine structures often exhibit significant biological activities, including:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds. The presence of the oxazolidine ring has been associated with activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunit.

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. Azetidine derivatives have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Research into structurally related compounds has demonstrated their efficacy in targeting specific pathways involved in cancer progression.

3. Antioxidant Activity

The antioxidant properties of this compound may also be notable, as similar oxazolidine derivatives have been reported to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

A selection of case studies illustrates the biological effects of this compound:

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various azetidine derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

1. Protein Synthesis Inhibition

The oxazolidine component may interfere with the bacterial ribosome's function, preventing protein synthesis and leading to bacterial cell death.

2. Apoptosis Induction in Cancer Cells

The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.